molecular formula C11H10O3 B105514 3,7-Dimethyl-benzofuran-2-carboxylic acid CAS No. 16817-24-6

3,7-Dimethyl-benzofuran-2-carboxylic acid

Cat. No. B105514
CAS RN: 16817-24-6
M. Wt: 190.19 g/mol
InChI Key: KUEJSYJMMRPGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-benzofuran-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring. The compound has methyl groups attached to the 3rd and 7th positions of the benzofuran ring and a carboxylic acid group at the 2nd position. Benzofuran derivatives are of significant interest due to their presence in various biologically active natural and synthetic compounds, including some approved drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method reported the synthesis of benzofuran scaffolds using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, which resulted in a diverse library of compounds . Additionally, a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been described for the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry. For instance, in a related compound, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, the dihedral angle between the planes of the carboxylic acid group and the benzofuran ring system was found to be 76.53°, indicating a significant twist between these two structural elements . This twist can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including C-H functionalization/annulation reactions. For example, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center . The reactivity of the benzofuran ring can be further exploited in the formation of organometallic complexes, as demonstrated by the coordination of 1-benzofuran-2,3-dicarboxylic acid to various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxylic acid groups in these compounds facilitates the formation of hydrogen bonds, which can lead to the formation of dimers and affect the compound's solubility and melting point . The aromatic nature of the benzofuran ring also allows for π-π stacking interactions, which can influence the compound's crystallinity and stability .

Scientific Research Applications

Antimicrobial and Antitumor Properties

Benzofuran derivatives, including those similar to 3,7-Dimethyl-benzofuran-2-carboxylic acid, have been extensively studied for their potential in treating various diseases due to their wide range of biological activities. Research highlights the importance of benzofurans in pharmaceuticals, demonstrating potent applications against diseases, viruses, fungus, microbes, and enzymes. Benzofuran compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities (Dawood, 2019; Hiremathad et al., 2015).

Synthesis and Bioactivity

The synthesis and study of benzofuran derivatives have yielded compounds with significant bioactivity, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These findings underscore the potential of benzofuran compounds as natural drug lead compounds, with some showing promise as therapeutic drugs for diseases such as hepatitis C. Novel methods for constructing benzofuran rings have been developed, offering pathways to synthesize complex benzofuran derivatives with high yield and minimal side reactions (Miao et al., 2019).

Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres, which aim to improve the pharmacological profiles of drugs containing carboxylic acid, is a testament to the ongoing innovation in drug design. This research emphasizes the need for substitutes that offer better metabolic stability, increased bioavailability, and the ability to cross biological membranes more effectively (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and causes serious eye irritation.

Future Directions

Benzofuran compounds, including “3,7-Dimethyl-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, future research could focus on exploring these biological activities and potential applications in more detail.

properties

IUPAC Name

3,7-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEJSYJMMRPGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390336
Record name 3,7-Dimethyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-benzofuran-2-carboxylic acid

CAS RN

16817-24-6
Record name 3,7-Dimethyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.